Cas no 4117-15-1 (undeca-1,10-diyne)

Undeca-1,10-diyne is a linear aliphatic diyne compound with the molecular formula C₁₁H₁₆, featuring terminal alkyne groups at both ends of an 11-carbon chain. This structure makes it a valuable building block in organic synthesis, particularly for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its symmetrical design enables efficient polymerization and cross-linking reactions, contributing to the development of conjugated polymers and advanced materials. The compound’s high reactivity and selectivity facilitate modular synthesis of complex architectures. Undeca-1,10-diyne is also used in surface functionalization and bioconjugation, offering precise control over molecular assembly. Its stability and well-defined reactivity profile enhance reproducibility in research and industrial applications.
undeca-1,10-diyne structure
undeca-1,10-diyne structure
Product name:undeca-1,10-diyne
CAS No:4117-15-1
MF:C11H16
MW:148.24474
CID:1513159
PubChem ID:77764

undeca-1,10-diyne Chemical and Physical Properties

Names and Identifiers

    • undeca-1,10-diyne
    • 1,10-undecadiyne
    • EN300-19372959
    • undec-1,10-diyne
    • DTXSID5063312
    • 4117-15-1
    • Inchi: InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h1-2H,5-11H2
    • InChI Key: PZWZXAPXSJTOOI-UHFFFAOYSA-N
    • SMILES: C#CCCCCCCCC#C

Computed Properties

  • Exact Mass: 148.12528
  • Monoisotopic Mass: 148.125
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 4.1

Experimental Properties

  • Density: 0.8182
  • Melting Point: -17°C
  • Boiling Point: 218.87°C (estimate)
  • Flash Point: 72°C
  • Refractive Index: 1.4530
  • PSA: 0

undeca-1,10-diyne Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-19372959-5g
undeca-1,10-diyne
4117-15-1 95%
5g
$3147.0 2023-11-13
Aaron
AR00D6NV-5g
1,10-Undecadiyne
4117-15-1 95%
5g
$4353.00 2023-12-15
Enamine
EN300-19372959-0.25g
undeca-1,10-diyne
4117-15-1 95%
0.25g
$538.0 2023-11-13
1PlusChem
1P00D6FJ-5g
1,10-Undecadiyne
4117-15-1 95%
5g
$3952.00 2024-05-02
Enamine
EN300-19372959-0.5g
undeca-1,10-diyne
4117-15-1 95%
0.5g
$847.0 2023-11-13
1PlusChem
1P00D6FJ-50mg
1,10-Undecadiyne
4117-15-1 95%
50mg
$363.00 2024-05-02
1PlusChem
1P00D6FJ-1g
1,10-Undecadiyne
4117-15-1 95%
1g
$1405.00 2024-05-02
Aaron
AR00D6NV-1g
1,10-Undecadiyne
4117-15-1 95%
1g
$1519.00 2025-02-14
Aaron
AR00D6NV-50mg
1,10-Undecadiyne
4117-15-1 95%
50mg
$372.00 2025-02-14
1PlusChem
1P00D6FJ-250mg
1,10-Undecadiyne
4117-15-1 95%
250mg
$727.00 2024-05-02

undeca-1,10-diyne Related Literature

Additional information on undeca-1,10-diyne

Recent Advances in the Application of Undeca-1,10-diyne (CAS: 4117-15-1) in Chemical Biology and Pharmaceutical Research

Undeca-1,10-diyne (CAS: 4117-15-1) is a linear aliphatic diyne compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its two terminal alkyne groups, serves as a valuable building block in click chemistry, polymer synthesis, and drug discovery. Recent studies have explored its potential in bioorthogonal reactions, material science, and as a precursor for bioactive molecules. This research brief aims to summarize the latest findings and advancements related to undeca-1,10-diyne, highlighting its role in cutting-edge scientific endeavors.

One of the most notable applications of undeca-1,10-diyne is its use in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A 2023 study published in the Journal of the American Chemical Society demonstrated that undeca-1,10-diyne can be efficiently conjugated with azide-functionalized biomolecules, enabling the rapid synthesis of complex molecular architectures. The study reported a high yield (over 90%) and excellent regioselectivity, making it a promising tool for labeling proteins, nucleic acids, and other biomolecules in live cells. The researchers also highlighted the compound's stability under physiological conditions, which is critical for in vivo applications.

In the field of polymer science, undeca-1,10-diyne has been utilized as a monomer for the synthesis of conjugated polymers with unique optical and electronic properties. A recent publication in Advanced Materials (2024) described the development of a novel polydiyne-based material using undeca-1,10-diyne as the primary building block. The resulting polymer exhibited exceptional conductivity and photoluminescence, making it suitable for applications in organic electronics and biosensors. The study also explored the material's biocompatibility, suggesting potential uses in biomedical devices and tissue engineering.

Pharmaceutical research has also benefited from the unique properties of undeca-1,10-diyne. A 2023 study in the European Journal of Medicinal Chemistry investigated its role as a precursor for the synthesis of anticancer agents. The researchers designed a series of undeca-1,10-diyne derivatives and evaluated their cytotoxicity against various cancer cell lines. One derivative, in particular, showed potent activity against breast cancer cells (IC50 = 1.2 µM) while exhibiting minimal toxicity toward normal cells. Mechanistic studies revealed that this compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further drug development.

Beyond its applications in synthesis and drug discovery, undeca-1,10-diyne has also been explored in bioimaging. A 2024 study in Chemical Science reported the development of a undeca-1,10-diyne-based fluorescent probe for real-time imaging of lipid droplets in live cells. The probe demonstrated high specificity, photostability, and low cytotoxicity, making it a valuable tool for studying lipid metabolism and related diseases. The researchers also noted the probe's potential for multiplex imaging when combined with other fluorescent markers.

In conclusion, undeca-1,10-diyne (CAS: 4117-15-1) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its versatility in click chemistry, polymer science, drug discovery, and bioimaging underscores its broad utility across multiple disciplines. Recent advancements have not only expanded our understanding of its applications but also opened new avenues for innovation. Future research is expected to further explore its potential, particularly in the development of novel therapeutics and advanced materials. As the field progresses, undeca-1,10-diyne is likely to remain a key player in bridging chemistry and biology for practical applications.

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